2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Description
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic heterocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a norbornane-like framework (bicyclo[2.2.1]heptane). The compound exists in stereoisomeric forms, such as the (1S,4S)-enantiomer, which is commercially available as a hydrochloride salt (CAS: 1481613-21-1) with molecular formula C₅H₁₀ClNO₂S and molecular weight 183.66 g/mol . It is stored under inert conditions at 2–8°C due to its sensitivity, as indicated by hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
This compound is marketed as a building block for drug discovery, with applications in synthesizing rigid, conformationally restricted pharmacophores. For example, its hydrochloride salt is listed at $48.00/unit (AS40006-1S4S) by chemistry service providers .
Structure
3D Structure
Properties
IUPAC Name |
2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYGHXGZNDHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a sulfur donor and a nitrogen source. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Azabicyclo[2.2.0]hexanes and Hexenes
- Structure : Smaller bicyclic framework (2.2.0 vs. 2.2.1), lacking sulfur and sulfone groups.
- Synthesis : Prepared via photochemical [2+2] cycloadditions or thermal [4+2] cycloadditions, contrasting with the sulfone-oxidation steps likely required for the target compound .
Stereoisomeric Variants
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
- Structure : Enantiomer of the (1S,4S)-form, with opposite stereochemistry at the 1 and 4 positions.
- Commercial Availability : Priced at €609.00/50mg , significantly costlier than the (1S,4S)-isomer, reflecting synthetic challenges in enantioselective preparation .
- Applications : Stereochemistry impacts binding affinity to chiral biological targets (e.g., enzymes or receptors), but pharmacological data remain scarce .
Functionalized Heterocycles
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
- Structure: 5-membered aromatic oxadiazole ring fused to a phenol group.
- Properties : Aromaticity confers metabolic stability, whereas the target compound’s saturated bicyclic system offers rigidity.
Key Research Findings
Synthetic Utility: The sulfone group in this compound enhances solubility and hydrogen-bonding capacity, making it advantageous over non-polar bicyclic analogues like 2-azabicyclo[2.2.0]hexanes .
Safety Profile : Its hydrochloride salt requires careful handling due to toxicity risks, whereas aromatic heterocycles (e.g., oxadiazoles) often exhibit lower acute hazards .
Commercial Viability : Despite high costs for stereoisomers, the (1S,4S)-form remains in demand for drug discovery, unlike discontinued analogues .
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, also known as its hydrochloride form (CAS No. 1909336-43-1), is a bicyclic compound featuring a sulfur atom and a nitrogen atom in its structure. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 183.66 g/mol. The compound's structure is characterized by a bicyclic framework that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 183.66 g/mol |
| CAS Number | 1909336-43-1 |
| Purity | 95% |
Biological Activity
Research indicates that compounds related to the bicyclic structure of 2-thia-5-azabicyclo[2.2.1]heptane exhibit various biological activities, including antimalarial properties.
Antimalarial Activity
A study focused on derivatives of azabicyclo[2.2.1]heptanes demonstrated promising antiplasmodial activity against Plasmodium falciparum, the malaria-causing parasite. Notably, exo-aminomethyl derivatives showed significant activity with IC values indicating effective inhibition of the parasite's growth:
| Compound | IC (D10 strain) | IC (Dd2 strain) | Selectivity Index |
|---|---|---|---|
| Exo-aminomethyl derivative (5b) | 810 nM | 10 µM | 200 |
| Chloro-substituted derivative (5c) | 1.39 µM | 2.40 µM | 51.1 |
The exo-aminomethyl-4-phenyl derivative showed a good selectivity index, indicating low cytotoxicity alongside effective antimalarial action.
The mechanism by which these compounds exert their biological effects may involve interaction with specific enzymes critical to the lifecycle of Plasmodium falciparum. For instance, ligand docking studies revealed strong binding affinity between certain derivatives and plasmepsin II, an enzyme involved in hemoglobin degradation in malaria parasites.
"The strong binding capacity of exo-aminomethyl derivatives with respect to plasmepsin II corroborates the hypothesis that this new class of compounds could act as novel inhibitors" .
Case Studies and Research Findings
Recent studies have highlighted the synthesis and evaluation of various derivatives of bicyclic compounds, emphasizing their potential as lead structures in drug discovery:
- Synthesis Approaches : New synthetic methodologies have been developed to create diverse libraries of bicyclic compounds, facilitating the exploration of their biological activities.
- Biological Evaluations : In vitro assays have been conducted to assess the efficacy of these compounds against malaria strains, demonstrating varying degrees of activity based on structural modifications.
- Future Directions : Ongoing research aims to optimize the molecular properties of these compounds to enhance their pharmacological profiles and reduce toxicity.
Q & A
Q. What are the common synthetic routes for 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, and what are the critical steps requiring optimization?
Synthesis typically involves multi-step routes, including cyclization to form the bicyclic framework and subsequent functionalization (e.g., oxidation to introduce sulfone groups). Key steps include:
- Cyclization : Formation of the azabicyclo core via [2+2] or [3+2] cycloaddition reactions, often requiring catalysts or high-temperature conditions .
- Oxidation : Controlled oxidation of the thioether group to sulfone (2,2-dioxide) using agents like m-CPBA or hydrogen peroxide, with strict monitoring to avoid over-oxidation .
- Purification : Chromatography or recrystallization to isolate the product, as impurities can affect downstream applications .
Q. What analytical methods are standard for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm bicyclic structure and sulfone group positioning .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity and detects trace impurities (>98% purity is typical for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfone formation?
- Temperature Control : Lower reaction temperatures (0–10°C) minimize side reactions during oxidation .
- Catalyst Screening : Transition-metal catalysts (e.g., Ru or Fe complexes) enhance regioselectivity in cyclization .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks sulfone formation in real time, enabling rapid adjustments .
Q. How do structural modifications influence biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) at the 5-aza position enhances binding affinity to bacterial penicillin-binding proteins (PBPs) .
- Bicyclic Rigidity : The constrained geometry improves metabolic stability compared to monocyclic analogs, as shown in pharmacokinetic studies .
Q. How can spectral contradictions in NMR data be resolved?
- Dynamic Effects : Conformational flexibility of the bicyclic core can cause splitting in H NMR. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
- DFT Calculations : Density functional theory predicts chemical shifts, aiding assignment of ambiguous peaks .
Stability and Reactivity
Q. What are the key stability concerns during storage?
Q. How can decomposition pathways be predicted?
- Accelerated Stability Testing : Stress conditions (heat, light, pH extremes) identify degradation products. LC-MS isolates and characterizes byproducts .
- Computational Modeling : QSPR models predict shelf life based on sulfone group reactivity .
Pharmacological Applications
Q. What assays evaluate its potential as a β-lactamase inhibitor?
Q. What computational methods support SAR studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to β-lactamase active sites .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Ser70 in TEM-1) .
Data Contradictions and Reproducibility
Q. How to address discrepancies in reported synthetic yields?
Q. Why do biological activity results vary across studies?
- Strain Variability : β-Lactamase expression levels differ in clinical vs. lab bacterial strains. Standardize using ATCC reference strains .
- Assay Conditions : pH and cation concentrations (e.g., Zn) affect enzyme activity. Adhere to CLSI guidelines .
Ecological and Toxicological Considerations
Q. What methods assess environmental toxicity?
- Microtox Assay : Measures luminescence inhibition in Aliivibrio fischeri to estimate EC .
- Ames Test : Evaluates mutagenicity using Salmonella typhimurium TA98 and TA100 strains .
Q. How persistent is this compound in soil?
- OECD 301B Test : Measures biodegradation over 28 days; sulfone groups slow degradation (t >60 days in aerobic conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
